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Compound Name: 2-Ethylbutylamine

Cat. No.: B1583521 Get Quote

Introduction

2-Ethylbutylamine (CAS No. 617-79-8) is a primary aliphatic amine with a variety of

applications in chemical synthesis. A thorough understanding of its spectroscopic properties is

essential for its identification, characterization, and quality control in research and industrial

settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-ethylbutylamine,

along with detailed experimental protocols for data acquisition. This document is intended for

researchers, scientists, and professionals in drug development and chemical analysis who

require a detailed reference for this compound.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-ethylbutylamine. The data

has been compiled from various spectral databases and is presented in a structured format for

clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 2-ethylbutylamine provide detailed information about its carbon-

hydrogen framework.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 2-ethylbutylamine was recorded in deuterated chloroform (CDCl₃) at

400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.61 Doublet 2H -CH₂-NH₂

1.35 - 1.25 Multiplet 5H -CH(CH₂CH₃)₂

0.88 Triplet 6H -CH(CH₂CH₃)₂

Table 1: ¹H NMR data for 2-Ethylbutylamine in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of 2-ethylbutylamine was also recorded in CDCl₃. The following table

lists the chemical shifts for each carbon atom.

Chemical Shift (ppm) Assignment

46.5 -CH₂-NH₂

45.8 -CH(CH₂CH₃)₂

24.0 -CH(CH₂CH₃)₂

11.4 -CH(CH₂CH₃)₂

Table 2: ¹³C NMR data for 2-Ethylbutylamine in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-ethylbutylamine was obtained from a liquid film. The table below highlights the

characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

2958 - 2872 Strong C-H stretch (aliphatic)

1595 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene/methyl)

1080 Medium C-N stretch

Table 3: Key IR absorption bands for 2-Ethylbutylamine (liquid film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here was obtained by electron ionization (EI) mass

spectrometry.

m/z Relative Intensity (%) Proposed Fragment Ion

101 3.9 [M]⁺ (Molecular Ion)

84 2.3 [M - NH₃]⁺

72 2.0 [M - C₂H₅]⁺

55 5.0 [C₄H₇]⁺

41 4.5 [C₃H₅]⁺

30 100.0 [CH₂NH₂]⁺ (Base Peak)

Table 4: Major fragmentation peaks in the EI mass spectrum of 2-Ethylbutylamine.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
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Sample Preparation:

Approximately 10-20 mg of liquid 2-ethylbutylamine is dissolved in 0.5-0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: 16 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Spectral Width: 240 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation:

A drop of neat 2-ethylbutylamine is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to form a thin liquid film.

FT-IR Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Spectral Range: 4000 - 400 cm⁻¹.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of 2-ethylbutylamine is introduced into the mass spectrometer via a gas

chromatography (GC) system or a direct insertion probe.

The sample is vaporized and then ionized using electron ionization (EI) with a standard

electron energy of 70 eV.

Mass Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Scan Range: m/z 10 - 200.

Ion Source Temperature: 200 °C.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

identification of 2-ethylbutylamine.

Workflow for Spectroscopic Identification of 2-Ethylbutylamine
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Spectroscopic analysis workflow for 2-Ethylbutylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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